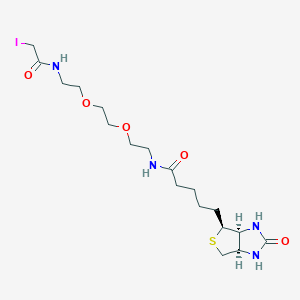

Biotin-PEG2-C2-iodoacetamide

Descripción general

Descripción

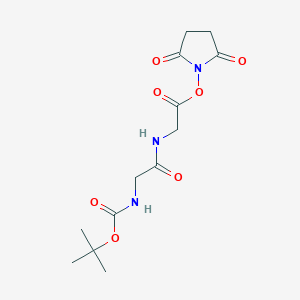

Biotin-PEG2-C2-iodoacetamide is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . The iodoacetyl group reacts with reduced thiols (sulfhydryl groups,—SH) at alkaline pH to form stable thioether bonds .Molecular Structure Analysis

The molecular weight of this compound is 542.43 . Its molecular formula is C18H31IN4O5S .Chemical Reactions Analysis

The iodoacetyl group in this compound reacts with reduced thiols (sulfhydryl groups,—SH) at alkaline pH to form stable thioether bonds .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación

Universal Probes for Simultaneous Detection

Biotin-PEG-linked constructs, like gold nanoparticle probes, have been effectively used for the simultaneous detection of proteins and nucleic acids. These probes enable sensitive detection of biomarkers, important for diagnosing diseases, especially when sample amounts are limited (Scott et al., 2017).

Cancer-Targeted Drug Delivery

Biotin-PEG-based polymeric micelles have been developed for targeted cancer therapy. These micelles enhance cancer cell uptake and release anticancer drugs in response to the protease MMP-2, inducing apoptosis in cancer cells (Chen et al., 2015).

Stimuli-Sensitive Pharmaceutical Nanocarriers

Targeted long-circulating liposomes and micelles modified with biotin have been created for targeted drug delivery. These carriers are responsive to local stimuli such as decreased pH values found in tumors, enhancing drug delivery to specific cells or organs (Sawant et al., 2006).

Specific Protein Binding Detection

Nanotube field-effect transistor devices coated with biotin-PEG polymers have been used to detect protein binding, demonstrating the potential for sensitive biosensors in medical diagnostics (Star et al., 2003).

Nanoparticle and Thin Film Functionalization

Biotin-PEG compounds are instrumental in functionalizing nanoparticles and thin films for bioimaging and biosensing applications. Such functionalization offers specific targeting capabilities, crucial for advanced diagnostic technologies (Selegård et al., 2010).

Enhancing Anticancer Efficacy

Biotin-PEG conjugates have been used to increase the efficacy of anticancer drugs. They enhance the drug's toxicity and induce apoptosis more significantly, suggesting a promising approach for targeted cancer therapy (Minko et al., 2002).

Mecanismo De Acción

Target of Action

Biotin-PEG2-C2-iodoacetamide is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the protein of interest . The E3 ubiquitin ligase is responsible for transferring ubiquitin to the protein of interest, marking it for degradation .

Mode of Action

The compound works by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, the compound can selectively degrade target proteins .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the function of the degraded protein .

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGLKVINXNMNJX-ZQIUZPCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31IN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)

![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)